molecular formula C21H20N2O4 B2697847 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide CAS No. 1040641-39-1

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide

Cat. No.: B2697847
CAS No.: 1040641-39-1
M. Wt: 364.401
InChI Key: KZMMIXNWYGXICT-UHFFFAOYSA-N
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Description

Historical Context and Development of Hybrid Heterocyclic Compounds

The rational design of hybrid heterocyclic compounds emerged as a cornerstone of drug discovery in the late 20th century, driven by the need to overcome limitations of single-scaffold therapeutics. Early efforts focused on fusing aromatic systems like benzodiazepines and benzofurans to enhance binding affinity and metabolic stability. The integration of isoxazole rings into hybrid architectures gained traction following seminal work on 1,3-dipolar cycloaddition reactions, which enabled regioselective synthesis of isoxazole-containing molecules. For instance, the metal-free synthesis of triazole-isoxazole hybrids via nitrile oxide dipolarophiles demonstrated the feasibility of creating complex heterocyclic systems with antibacterial properties.

The benzo[d]dioxole moiety, a hallmark of the compound under discussion, has historical roots in natural product chemistry. Its electron-rich aromatic system and ability to engage in π-π stacking interactions made it a favored component in CNS-targeting drugs. The fusion of benzo[d]dioxole with isoxazole—a five-membered ring containing oxygen and nitrogen—represents a logical progression in hybrid design, combining metabolic stability with hydrogen-bonding capabilities. Contemporary synthetic strategies, such as solid-phase supports and microwave-assisted cyclization, have further streamlined the production of such hybrids.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-17(14-6-4-3-5-7-14)21(24)22-12-16-11-19(27-23-16)15-8-9-18-20(10-15)26-13-25-18/h3-11,17H,2,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMMIXNWYGXICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This step often involves a palladium-catalyzed cross-coupling reaction.

    Introduction of the phenylbutanamide group: This can be accomplished through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell proliferation, inflammation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole Moieties

Several compounds in the evidence share the benzodioxole group but differ in core structures and substituents (see Table 1):

Compound Core Structure Key Substituents/Features Melting Point (°C) Yield (%) Source
Target Compound Isoxazole + amide Benzodioxole, phenylbutanamide N/A N/A -
D14 () Penta-2,4-dienamide 4-(Methylthio)phenylamino group 208.9–211.3 13.7
D15 () Penta-2,4-dienamide 3-(Benzyloxy)phenylamino group 191.0–192.0 21.7
D16 () Penta-2,4-dienamide 4-(Benzyloxy)phenylamino group 231.4–233.5 21.3
D19 () Penta-2,4-dienamide 4-(Pyridin-2-ylmethoxy)phenylamino group 211.2–214.5 20.8
Compound 50 () Thiazole + cyclopropane 3-Fluorobenzoyl, cyclopropanecarboxamide N/A 27

Key Observations :

  • Core Structure Differences: The target compound’s isoxazole ring contrasts with the penta-2,4-dienamide backbone in D14–D20 and the thiazole-cyclopropane in Compound 50.
  • Substituent Effects: The phenylbutanamide chain in the target compound may enhance lipophilicity compared to the polar amino groups in D14–D17. Compound 50’s fluorobenzoyl and cyclopropane groups suggest distinct electronic and steric profiles .

Functional Group Reactivity

  • Benzodioxole Stability : The benzodioxole group in the target compound and analogs like D14–D20 is resistant to metabolic degradation, a trait advantageous in drug design .
  • Amide Linkages : The target’s phenylbutanamide differs from the ureido and cyclopropanecarboxamide groups in –7, which may alter hydrogen-bonding and target selectivity .

Crystallographic and Analytical Techniques

  • These tools could resolve the target’s conformation and intermolecular interactions.

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide is a complex organic compound that has attracted significant attention due to its potential biological activities, particularly in the fields of cancer therapy and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring. The molecular formula is C15H15N3O3C_{15}H_{15}N_{3}O_{3} with a molecular weight of 285.30 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₃
Molecular Weight285.30 g/mol
CAS Number1210942-56-5

The biological activity of this compound is primarily attributed to its interaction with microtubules and tubulin. This compound modulates microtubule assembly, which leads to cell cycle arrest at the S phase, thereby inhibiting cancer cell proliferation.

Key Mechanisms:

  • Microtubule Interaction : The compound suppresses tubulin polymerization or stabilizes microtubule structure.
  • Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines by affecting the cell cycle pathways.

Anticancer Activity

Research indicates that this compound exhibits potent growth inhibition against several human cancer cell lines. For instance, studies have shown IC50 values indicating significant antiproliferative effects.

Cell LineIC50 (µM)
MCF-70.32
U9370.63
K5621.19

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by modulating pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial in managing inflammatory diseases and conditions related to cancer.

Case Studies

A series of studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : In vitro assays on various cancer cell lines showed that the compound significantly inhibited cell proliferation and induced apoptosis.
  • In Vivo Studies : Preliminary animal model studies indicated promising results regarding tumor reduction and improved survival rates when treated with the compound.

Q & A

Q. What in vivo models are appropriate for evaluating the neuroprotective potential of this compound?

  • Model Selection :
  • Oxidative Stress Models : Use MPTP-induced Parkinson’s disease models in rodents, leveraging the dioxole group’s antioxidant properties .
  • Dosage Regimen : Conduct pharmacokinetic studies to determine blood-brain barrier penetration, adjusting for molecular weight (>450 Da may limit uptake) .

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